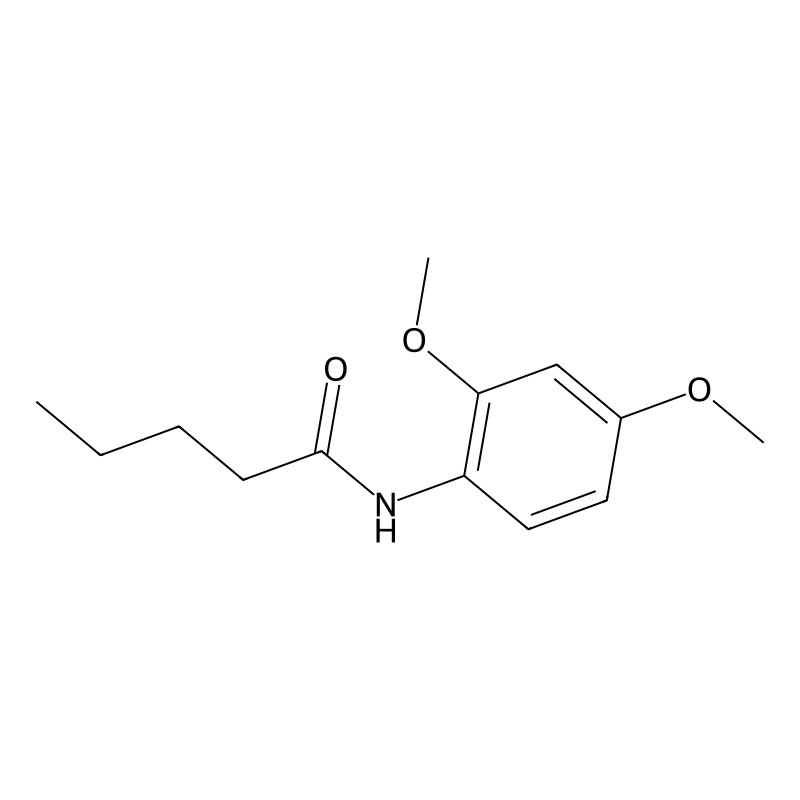

N-(2,4-dimethoxyphenyl)pentanamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2,4-dimethoxyphenyl)pentanamide is a chemical compound characterized by the presence of a pentanamide group attached to a 2,4-dimethoxyphenyl moiety. This compound is notable for its structural features, which include two methoxy groups (-OCH₃) ortho and para to each other on the aromatic ring, contributing to its unique chemical properties. The molecular formula for N-(2,4-dimethoxyphenyl)pentanamide is C₁₃H₁₉N₃O₂, and its molecular weight is approximately 235.30 g/mol.

- Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, which may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

- Hydrolysis: Under acidic or basic conditions, N-(2,4-dimethoxyphenyl)pentanamide can hydrolyze to yield the corresponding amine and carboxylic acid.

- Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Preliminary studies suggest that N-(2,4-dimethoxyphenyl)pentanamide exhibits biological activities that may include:

- Anthelmintic Properties: Similar compounds have shown effectiveness against parasitic infections. For instance, derivatives like N-(4-methoxyphenyl)pentanamide have demonstrated activity against nematodes such as Toxocara canis .

- Cytotoxicity: Some derivatives of pentanamides have been reported to possess cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology.

The synthesis of N-(2,4-dimethoxyphenyl)pentanamide typically involves the following steps:

- Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and pentanoic acid.

- Reaction Conditions: The reaction is usually conducted under reflux conditions in a suitable solvent such as ethanol or dimethylformamide.

- Purification: After the reaction completion, the product is purified through recrystallization or chromatography techniques to obtain pure N-(2,4-dimethoxyphenyl)pentanamide.

N-(2,4-dimethoxyphenyl)pentanamide has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting parasitic infections or cancers.

- Chemical Research: It can be utilized in synthetic organic chemistry as an intermediate for producing more complex molecules.

Interaction studies involving N-(2,4-dimethoxyphenyl)pentanamide focus on its binding affinity and interactions with biological targets:

- Protein Binding Studies: Investigating how the compound interacts with proteins involved in drug metabolism can provide insights into its pharmacokinetics.

- Receptor Binding Assays: Such studies are crucial for understanding its mechanism of action and potential therapeutic effects.

N-(2,4-dimethoxyphenyl)pentanamide shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-(4-methoxyphenyl)pentanamide | Contains one methoxy group | Anthelmintic activity | Lacks the second methoxy group |

| N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pentanamide | Contains thiadiazole ring | Potential anti-inflammatory effects | Incorporates a heterocyclic structure |

| N-(5-chloro-2,4-dimethoxyphenyl)pentanamide | Contains chlorine substituent | Antitumor activity | Contains a halogen substituent |

Uniqueness

N-(2,4-dimethoxyphenyl)pentanamide's unique combination of two methoxy groups on the aromatic ring distinguishes it from similar compounds. This structural feature may enhance its lipophilicity and influence its biological interactions compared to other derivatives.